An In-Depth Technical Guide to the Chemical Structure and Properties of alpha-Hydroxyalprazolam
An In-Depth Technical Guide to the Chemical Structure and Properties of alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Chemical Identity and Structure
alpha-Hydroxyalprazolam is a triazolobenzodiazepine and a major metabolite of alprazolam.[1][2] Its chemical structure is characterized by the addition of a hydroxyl group to the methyl group at the 1-position of the triazolo ring of the alprazolam molecule.
IUPAC Name: (8-chloro-6-phenyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepin-1-yl)methanol[6]
Chemical Structure:
Caption: Chemical structure and basic identifiers of alpha-hydroxyalprazolam.
Physicochemical Properties
The following table summarizes the key physicochemical properties of alpha-hydroxyalprazolam.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄O | [6] |
| Molecular Weight | 324.76 g/mol | [6] |
| Melting Point | 204.0-206.5 °C | [2] |
| Solubility | Soluble in methanol. Insoluble in aqueous solutions. | [7] |
| Predicted LogP | 1.52 | [2] |
| Predicted Water Solubility | 0.092 g/L | [2] |
Metabolism and Pharmacokinetics
alpha-Hydroxyalprazolam is a pharmacologically active metabolite of alprazolam.[8] The biotransformation of alprazolam to alpha-hydroxyalprazolam is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[8][9] While both enzymes can produce alpha-hydroxyalprazolam, CYP3A5 exhibits a higher relative formation rate for this metabolite compared to CYP3A4.[9]
Following its formation, alpha-hydroxyalprazolam can undergo further metabolism via glucuronidation.[10]
Caption: Metabolic conversion of alprazolam to its hydroxylated metabolite.
Experimental Protocols
This section outlines methodologies for key experiments related to alpha-hydroxyalprazolam.
Synthesis of 3-Hydroxy-1,4-Benzodiazepines (General Procedure)
Materials:
-
1,4-Benzodiazepine precursor
-
Iodine (I₂)
-
Potassium acetate (KOAc)
-
Potassium peroxydisulfate (K₂S₂O₈)
-
Appropriate solvents
Procedure:
-
A mixture of the 1,4-benzodiazepine precursor, potassium acetate (2 equivalents), and a catalytic amount of iodine (20-50 mol%) is prepared in a suitable solvent.
-
Potassium peroxydisulfate (1-2 equivalents) is added as a stoichiometric oxidant.
-
The reaction mixture is stirred at an appropriate temperature until the reaction is complete, monitored by a suitable technique (e.g., TLC).
-
The resulting 3-acetoxy-1,4-benzodiazepine is isolated and purified.
-
Selective saponification of the acetoxy group is performed to yield the 3-hydroxy-1,4-benzodiazepine.
-
The final product is purified to a high degree (>99.8%).[1]
Quantification in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the quantitative determination of alpha-hydroxyalprazolam in human plasma.[11][12]
Materials:
-
Human plasma samples
-
alpha-Hydroxyalprazolam certified reference standard
-
Deuterium-labeled internal standard (e.g., alpha-hydroxyalprazolam-d5)
-
Toluene, Methylene chloride, Methanol, Formic acid (HPLC grade)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard.
-
Buffer the plasma to an alkaline pH.
-
Extract with a mixture of toluene/methylene chloride (e.g., 7:3 v/v).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
HPLC:
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
-
Caption: Experimental workflow for the quantification of alpha-hydroxyalprazolam.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure to study the in vitro metabolism of alprazolam to alpha-hydroxyalprazolam.
Materials:
-
Human liver microsomes (HLM)
-
Alprazolam
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare an incubation mixture containing HLM, phosphate buffer, and alprazolam in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of alpha-hydroxyalprazolam using a validated analytical method like LC-MS/MS.
GABA-A Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a radioligand binding assay to assess the affinity of alpha-hydroxyalprazolam for the benzodiazepine site on the GABA-A receptor.[3][4][5][13]
Materials:
-
Brain tissue homogenate (e.g., rat cerebral cortex) as a source of GABA-A receptors.
-
Radioligand specific for the benzodiazepine site (e.g., [³H]-Flumazenil).
-
alpha-Hydroxyalprazolam (as the competing non-radiolabeled ligand).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue through homogenization and differential centrifugation.
-
Binding Assay:
-
In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of alpha-hydroxyalprazolam.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled benzodiazepine).
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.
-
Quantification:
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for alpha-hydroxyalprazolam and subsequently calculate the Ki (inhibition constant).
Signaling Pathway
alpha-Hydroxyalprazolam, like its parent compound alprazolam, is a positive allosteric modulator of the GABA-A receptor.[8] It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane causes an inhibitory effect on neurotransmission, which is responsible for the anxiolytic, sedative, and anticonvulsant properties of the compound.
Caption: Mechanism of action of alpha-hydroxyalprazolam at the GABA-A receptor.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, metabolic pathways, and key experimental protocols related to alpha-hydroxyalprazolam. The information presented herein is intended to support further research and development activities involving this important active metabolite of alprazolam. The provided methodologies for quantification, in vitro metabolism, and receptor binding assays offer a foundation for a variety of experimental designs. The visualization of the metabolic pathway and signaling mechanism aims to facilitate a clear understanding of the compound's biological context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for Alpha-hydroxyalprazolam (HMDB0013943) [hmdb.ca]
- 3. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. alpha-Hydroxyalprazolam | C17H13ClN4O | CID 162244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scitechnol.com [scitechnol.com]
- 9. ClinPGx [clinpgx.org]
- 10. unitedchem.com [unitedchem.com]
- 11. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
